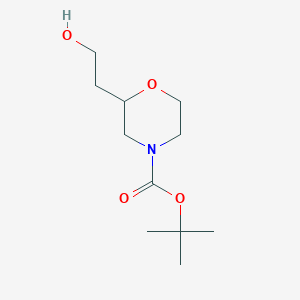

Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDVZUAUPOAVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657766 | |

| Record name | tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913642-78-1 | |

| Record name | tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

CAS Number: 913642-78-1

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its strategic applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile morpholine derivative.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity. This compound (CAS No. 913642-78-1) is a particularly valuable derivative, offering a unique combination of a protected amine for controlled reactivity, a chiral center for stereospecific interactions, and a pendant hydroxyethyl group that can serve as a key hydrogen bond donor or a point for further chemical elaboration.[1][2]

This guide will serve as a technical resource for the effective utilization of this compound in the synthesis of novel therapeutic agents.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 913642-78-1 | [3][4] |

| Molecular Formula | C₁₁H₂₁NO₄ | [3] |

| Molecular Weight | 231.29 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to yellow liquid or solid | [2] |

| Boiling Point | ~336 °C (Predicted) | |

| Density | ~1.097 g/cm³ (Predicted) |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis Protocol: A Reliable and Scalable Approach

While multiple strategies exist for the synthesis of substituted morpholines, the following protocol is a robust and reproducible method for the preparation of this compound, adapted from established procedures for similar N-Boc protected amino alcohols.

Synthesis Workflow

Caption: A proposed two-step synthesis of the title compound.

Detailed Experimental Procedure

Step 1: Synthesis of tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate

-

To a stirred solution of 2-(2-aminoethoxy)ethanol (1.0 eq.) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.2 eq.).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM (2 volumes).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (10 volumes) at -78 °C, slowly add dimethyl sulfoxide (DMSO, 3.0 eq.).

-

Stir the mixture for 30 minutes, then add a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq.) in DCM (5 volumes).

-

Stir for an additional 1 hour at -78 °C.

-

Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly sought-after building block in the synthesis of complex molecules for drug discovery.

Role as a Privileged Scaffold

The morpholine moiety is known to impart favorable pharmacokinetic properties, including:

-

Improved Solubility: The polar ether and amine functionalities of the morpholine ring can enhance the aqueous solubility of a drug candidate.[1]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved half-life of the drug.[2]

-

Reduced Off-Target Effects: The defined conformation of the morpholine ring can lead to more specific interactions with the target protein, reducing off-target binding and potential side effects.

Strategic Importance of the 2-(2-hydroxyethyl) Substituent

The 2-(2-hydroxyethyl) side chain provides several advantages in drug design:

-

Hydrogen Bonding: The terminal hydroxyl group can act as a hydrogen bond donor, forming crucial interactions with the target protein's active site.

-

Chiral Recognition: The chiral center at the 2-position allows for stereospecific interactions, which can be critical for achieving high potency and selectivity.

-

Vector for Further Functionalization: The hydroxyl group can be readily modified to introduce other functional groups, enabling the exploration of structure-activity relationships (SAR).

Application in Kinase Inhibitor Synthesis

The morpholine scaffold is a common feature in many kinase inhibitors.[5] The structural rigidity and hydrogen bonding capabilities of molecules derived from this compound make it an attractive starting material for the synthesis of novel inhibitors targeting various kinases implicated in cancer and other diseases. The hydroxyethyl side chain can mimic the ribose moiety of ATP, a natural substrate for kinases, leading to potent and selective inhibition.

Caption: Conceptual role of the building block in kinase inhibition.

Spectral Data (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃)

-

δ 1.45 (s, 9H): tert-butyl protons

-

δ 1.6-1.8 (m, 2H): -CH₂ -CH₂OH

-

δ 2.8-3.0 (m, 2H): Morpholine ring protons

-

δ 3.5-3.9 (m, 7H): Morpholine ring protons and -CH₂-CH₂ OH

-

Broad singlet for -OH proton

Predicted ¹³C NMR (100 MHz, CDCl₃)

-

δ 28.4: (CH₃)₃C-

-

δ 37.0: -C H₂-CH₂OH

-

δ 44.0, 67.0, 75.0: Morpholine ring carbons

-

δ 61.0: -CH₂-C H₂OH

-

δ 80.0: -(CH₃)₃C -

-

δ 155.0: Carbonyl carbon of the carbamate

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of a privileged morpholine scaffold, a chiral center, and a functionalizable hydroxyethyl side chain provides medicinal chemists with a powerful tool for the design and development of novel therapeutics. The information and protocols provided in this guide are intended to facilitate its effective application in research and drug discovery programs.

References

- Supporting Information for various chemical syntheses. (Accessible through chemical supplier websites).

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cenmed Enterprises. tert-Butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Organic Syntheses. Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. [Link]

-

Chem-Impex. 2-Carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester. [Link]

-

Chu-肽生物科技. This compound. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

American Elements. (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. [Link]

-

PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Amines & Plasticizers Limited. Hydroxy Ethyl Morpholine* (HEM). [Link]

- Google Patents. Production of n-(substituted) morpholine.

-

Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Morpholine. [Link]

-

PMC. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]

- 3. This compound | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - 楚肽生物科技 [apeptides.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a detailed and validated synthetic protocol, and discuss its strategic applications in the field of drug discovery and development. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates to construct complex molecular architectures with therapeutic potential.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable properties, including metabolic stability, low toxicity, and the ability to improve the pharmacokinetic profile of a parent molecule, make it a desirable structural motif. The introduction of specific substituents onto the morpholine core allows for the fine-tuning of a compound's biological activity and physical properties.

This compound is a bifunctional derivative of particular interest. It incorporates two key features:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under various reaction conditions and its facile, clean removal under acidic conditions make it an ideal choice for multi-step synthetic campaigns. This feature allows for selective reactions at other sites of the molecule before revealing the secondary amine for further elaboration.

-

A Primary Hydroxyl Group: The 2-hydroxyethyl side chain provides a reactive handle for a multitude of chemical transformations. It can be oxidized, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions, enabling the connection of the morpholine core to other parts of a target molecule.

This unique combination makes the title compound a versatile intermediate for constructing complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1]

Physicochemical and Structural Properties

The precise characterization of a chemical intermediate is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 231.29 g/mol | [2][3] |

| Molecular Formula | C₁₁H₂₁NO₄ | [2][3] |

| CAS Number | 913642-78-1 | [2][3][4] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to light yellow liquid/solid | [5] |

| Boiling Point | 336 °C (Predicted) | [4] |

| Density | 1.097 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4][5] |

Synthesis Protocol: N-Boc Protection of 2-(Morpholin-2-yl)ethanol

The most direct and reliable method for preparing this compound is the N-protection of the parent amine, 2-(morpholin-2-yl)ethanol. This reaction is a standard procedure in organic synthesis.

Causality and Experimental Rationale

The chosen protocol utilizes di-tert-butyl dicarbonate (Boc₂O) as the protecting agent. This reagent is preferred due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during workup. A mild base, such as triethylamine (TEA) or sodium bicarbonate, is used to neutralize the carboxylic acid byproduct formed during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve both polar and non-polar reagents and its low boiling point, which facilitates product isolation. The reaction is typically run at room temperature, as the acylation of the amine is generally rapid and exothermic reactions are not a major concern on a laboratory scale.

Synthetic Workflow Diagram

Caption: Workflow for the N-Boc protection of 2-(morpholin-2-yl)ethanol.

Step-by-Step Experimental Methodology

Materials:

-

2-(Morpholin-2-yl)ethanol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc) for chromatography

-

Hexanes for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(morpholin-2-yl)ethanol (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Addition of Base: Add triethylamine (1.5 eq) to the solution.

-

Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring amine solution at room temperature over 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 4-12 hours).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x). The purpose of the water wash is to remove the triethylammonium salt and excess water-soluble reagents. The brine wash aids in breaking any emulsions and further drying the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Applications in Drug Discovery

The title compound serves as a crucial intermediate in the synthesis of high-value pharmaceutical targets. The morpholine core is a common feature in many kinase inhibitors, where the nitrogen and oxygen atoms can form critical hydrogen bonds within the ATP-binding pocket of the enzyme.

-

Scaffold for Elaboration: The primary alcohol can be readily converted to an aldehyde via oxidation (e.g., using Dess-Martin periodinane) for use in reductive amination reactions. Alternatively, it can be transformed into a leaving group (e.g., a mesylate or tosylate) to allow for the introduction of various nucleophiles, building out complex side chains.

-

Boc-Deprotection and Functionalization: After performing chemistry on the hydroxyethyl side chain, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) in DCM. The resulting secondary amine is then available for amide bond formation, sulfonylation, or further alkylation, completing the synthesis of the target molecule.

The steric bulk of the tert-butyl group in the protecting group can also influence the reactivity and conformation of the molecule during synthesis, a factor that experienced chemists leverage to achieve desired stereochemical outcomes.[6]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C to ensure long-term stability.[4][5]

Conclusion

This compound is a high-value, versatile chemical building block with significant applications in pharmaceutical research and development. Its dual functionality, provided by the orthogonally protected amine and the reactive primary alcohol, offers synthetic chemists a robust platform for constructing complex, biologically active molecules. Understanding its properties, synthesis, and safe handling is essential for its effective application in the laboratory.

References

-

N-Boc-2-(2-hydroxyethyl)morpholine. LookChem. [Link]

-

(5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health (NIH). [Link]

-

This compound | C11H21NO4. PubChem. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4. PubChem. [Link]

-

SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Boc-2-(2-hydroxyethyl)morpholine | 913642-78-1 [chemicalbook.com]

- 3. This compound | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. (S)-N-Boc-2-(2-hydroxyethyl)morpholine CAS#: 1257856-15-7 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate physical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction: Contextualizing a Versatile Morpholine Building Block

This compound, often referred to in laboratory settings by synonyms such as N-Boc-2-(2-hydroxyethyl)morpholine, is a key heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a morpholine core, a hydroxyl functional group for further derivatization, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The morpholine scaffold is a privileged structure in drug discovery, known to impart favorable properties such as aqueous solubility and metabolic stability.

A thorough understanding of this compound's physical and chemical properties is not merely academic; it is the foundation of its practical application. These properties govern critical parameters for researchers, including storage conditions, solvent selection for reactions and purification, analytical characterization, and safety protocols. This guide provides a comprehensive overview of these properties, grounded in established data and the causal logic behind their experimental determination, to empower scientists in their research and development endeavors.

Section 1: Chemical Identity and Molecular Structure

The precise identification of a chemical entity is the first step in any rigorous scientific investigation. The compound's IUPAC name, CAS registry number, and molecular formula provide a universal language for its identification, while structural identifiers like SMILES and InChI offer machine-readable formats for computational analysis.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 913642-78-1 | [1] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CCO | [1] |

| InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 | [1] |

| InChIKey | VUDVZUAUPOAVLM-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization

The spatial arrangement of atoms dictates the molecule's reactivity and interactions. The diagram below illustrates the connectivity of the morpholine ring, the N-Boc protecting group, and the 2-hydroxyethyl side chain.

Caption: 2D structure of this compound.

Section 2: Core Physical and Chemical Properties

| Property | Value / Description | Significance & Experimental Insight |

| Physical State | Expected to be a colorless to yellow oil or viscous liquid at room temperature. | The lack of crystal lattice energy and the presence of a flexible side chain favor a liquid state. This is consistent with observations for similar compounds like N-Boc-2-hydroxymethylmorpholine, which is described as an oil[2]. The physical state is crucial for handling, weighing, and transfer operations. |

| Boiling Point | Not experimentally reported. Predicted to be >300 °C at atmospheric pressure. | Due to its high molecular weight and hydrogen bonding capability, a high boiling point is expected. Causality: For purification, vacuum distillation is the required method to prevent thermal decomposition, which can occur at the high temperatures needed for atmospheric distillation. |

| Melting Point | Not applicable if liquid at room temperature. | If the compound were a low-melting solid, Differential Scanning Calorimetry (DSC) would be the standard method for an accurate determination, providing insights into purity. |

| Solubility | Not experimentally reported. | Predicted Solubility Profile: Likely soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and ethers[2]. Its solubility is driven by the large, nonpolar Boc group and the overall molecular structure. It is expected to have limited solubility in water and nonpolar alkanes. This information is vital for choosing reaction solvents and designing extraction and chromatography protocols. |

| Density | Not experimentally reported. | The density of a related isomer is predicted to be ~1.12 g/cm³[2]. Experimental determination using a pycnometer or an oscillating U-tube density meter is necessary for precise calculations in process scale-up. |

Section 3: Computed Properties and Spectroscopic Profile

Computational descriptors provide valuable insights into a molecule's behavior in biological systems, while spectroscopic data is essential for identity confirmation.

Computationally Derived Properties

These values, calculated from the molecule's structure, are predictive of its pharmacokinetic properties.

| Computed Property | Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 59 Ų | TPSA is a key predictor of a drug's ability to permeate cell membranes. A value under 140 Ų is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 | The single hydroxyl group can act as a hydrogen bond donor, influencing solubility and binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms (two in the morpholine ring, two in the carbamate) can act as hydrogen bond acceptors. |

| XLogP3-AA (Lipophilicity) | 0.5 | This value indicates a relatively balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates to ensure sufficient solubility and membrane permeability. |

| Rotatable Bond Count | 5 | Molecular flexibility, indicated by the number of rotatable bonds, influences conformational freedom and the ability to fit into a target's binding pocket. |

| Source for all computed properties: PubChem[1] |

Expected Spectroscopic Fingerprint

While specific spectra for this compound require experimental acquisition, a senior scientist can predict the characteristic signals that serve as a protocol for identity validation.

-

¹H NMR (Proton NMR): The spectrum should feature a prominent singlet around δ 1.4-1.5 ppm integrating to 9H (the t-butyl group of the Boc protector). Complex multiplets corresponding to the morpholine ring and hydroxyethyl side-chain protons would appear in the δ 2.0-4.0 ppm region. A broad singlet for the hydroxyl (-OH) proton would also be present.

-

¹³C NMR (Carbon NMR): Distinct signals for the carbonyl carbon of the Boc group (δ ~155 ppm), the quaternary and methyl carbons of the t-butyl group (δ ~80 and ~28 ppm, respectively), and the various carbons of the morpholine ring and side chain would be observed.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carbamate carbonyl at ~1690 cm⁻¹, a broad O-H stretch from the alcohol group around 3400 cm⁻¹, and C-H stretching bands below 3000 cm⁻¹.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 232.15.

Section 4: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a research environment. The following guidelines are based on the Globally Harmonized System (GHS) classifications for this compound.

GHS Hazard Classification:

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Recommended Handling and Storage Protocol:

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of any vapors or aerosols.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Handling: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Based on protocols for similar chemicals, storage at 2-8°C is recommended to ensure long-term stability[3]. Keep away from strong oxidizing agents.

Safe Handling Workflow

Caption: A standardized workflow for the safe handling of the compound.

Section 5: Self-Validating Experimental Protocols

Trustworthy science relies on validated methods. The following protocols describe standard procedures for confirming the identity and purity of this compound.

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

Objective: To confirm the molecular structure of the compound by analyzing its proton nuclear magnetic resonance spectrum.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. A typical acquisition involves 16-64 scans.

-

Data Processing: Fourier transform the raw data, and perform phase and baseline corrections.

-

Validation Check:

-

Integrate all signals. The ratio of integrals should correspond to the number of protons in each environment.

-

Confirm the presence of a singlet at ~1.4-1.5 ppm with an integral corresponding to 9 protons (the key signature of the Boc group).

-

Analyze the chemical shifts and splitting patterns of the remaining signals to ensure they are consistent with the morpholine and hydroxyethyl moieties. The acquired spectrum must match the expected fingerprint described in Section 3.

-

Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound by separating it from any potential impurities.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.

-

HPLC System:

-

Column: A reverse-phase C18 column is typically effective.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might run from 10% B to 95% B over 10-15 minutes.

-

Detector: A UV detector set to a wavelength where the carbamate group absorbs (e.g., 210-220 nm).

-

-

Injection & Run: Inject a small volume (e.g., 5-10 µL) of the sample solution and run the gradient method.

-

Data Analysis:

-

Integrate the area of all peaks in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

-

-

Validation Check: A pure sample should yield a single major peak. The percentage area of this peak provides a quantitative measure of purity, which should meet the requirements for its intended use (typically >95% for R&D).

Conclusion

This compound is more than just a catalog chemical; it is a tool for innovation in drug discovery. Its physical properties—a liquid state, predictable solubility, and a balance of hydrophilic and lipophilic character—make it a tractable and versatile synthetic intermediate. By understanding and applying the principles of its chemical identity, safe handling, and analytical validation as outlined in this guide, researchers can confidently and effectively incorporate this valuable building block into their synthetic workflows, accelerating the path toward new therapeutic discoveries.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]

- 3. (R)-Tert-Butyl 2-(Hydroxymethyl)Morpholine-4-Carboxylate: Properties, Uses & Supplier in China | High Purity Chemical Compound for Research [chemheterocycles.com]

A Technical Guide to the Synthesis of N-Boc-2-(2-hydroxyethyl)morpholine

Section 1: Strategic Overview and Significance

N-Boc-2-(2-hydroxyethyl)morpholine (CAS 913642-78-1) is a key heterocyclic building block in modern organic synthesis.[1][2][3] Its bifunctional nature, featuring a protected secondary amine within the morpholine ring and a primary alcohol side chain, makes it an invaluable intermediate for constructing more complex molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a wide range of conditions while being readily removable under mild acidic treatment, providing essential orthogonality in multi-step synthetic campaigns.[4][5]

This guide provides an in-depth examination of a reliable and commonly employed synthetic pathway to N-Boc-2-(2-hydroxyethyl)morpholine. The strategy is predicated on a two-step sequence: first, the synthesis of the core intermediate, 2-(morpholin-2-yl)ethanol[6], followed by the chemoselective N-protection of the morpholine nitrogen. We will explore the causality behind the choice of reagents and conditions and detail a self-validating protocol for researchers, scientists, and drug development professionals.[7]

Section 2: The Synthetic Pathway: A Mechanistic Dissection

The synthesis is logically divided into the formation of the morpholine ring system followed by its protection. This approach allows for the isolation and characterization of the key intermediate, ensuring the integrity of the core structure before proceeding.

Part A: Formation of the Core Intermediate: 2-(Morpholin-2-yl)ethanol

The construction of the morpholine ring is a foundational step in heterocyclic chemistry.[8][9] A prevalent and effective method involves the cyclization of amino alcohols. While various specific routes exist, a common strategy is the reaction of an appropriate amino alcohol with a C2 dielectrophile, often followed by a base-mediated ring closure. For instance, the reaction of an amino alcohol with epichlorohydrin can yield a chlorohydrin intermediate which, upon treatment with a base, cyclizes to form the 2-substituted morpholine ring.[10][11] This approach is widely cited and provides a reliable entry point to the required 2-(morpholin-2-yl)ethanol core.

Part B: N-Boc Protection: Mechanism and Experimental Control

The protection of the secondary amine in 2-(morpholin-2-yl)ethanol is critical for its use as a building block. The Boc group is ideal for this purpose. The reaction proceeds via the nucleophilic attack of the morpholine nitrogen onto one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).

Mechanism of N-Boc Protection: The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The base does not participate in the primary reaction but serves to neutralize the acidic byproduct, tert-butoxycarboxylic acid, which decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[4]

The workflow for this crucial protection step is visualized below.

Caption: General workflow for N-Boc protection of 2-(morpholin-2-yl)ethanol.

Section 3: Detailed Experimental Protocol: N-Boc Protection

This protocol provides a self-validating system where successful execution, confirmed by the analytical data in the subsequent section, ensures the synthesis of the target compound with high purity.

Materials and Reagents:

-

2-(Morpholin-2-yl)ethanol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Ethyl Acetate/Hexane (for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(morpholin-2-yl)ethanol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Reagents: Add triethylamine (1.5 eq) to the solution. In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring reaction mixture at room temperature.

-

Causality Insight: A slight excess of Boc₂O ensures complete consumption of the starting amine. TEA is a sufficiently strong, non-nucleophilic base to neutralize the acid formed during the reaction without competing in side reactions. DCM is an excellent solvent choice due to its inertness and ease of removal.[12]

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane). The reaction is complete when the starting amine spot is no longer visible. This typically takes 2-4 hours.

-

Self-Validation: TLC is a critical in-process control. The disappearance of the starting material and the appearance of a new, less polar product spot provides real-time validation of the reaction's progress.

-

-

Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.

-

Causality Insight: The water wash removes excess TEA and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford N-Boc-2-(2-hydroxyethyl)morpholine as a clear oil or solid.

Section 4: Protocol Validation and Data Interpretation

The identity and purity of the synthesized N-Boc-2-(2-hydroxyethyl)morpholine must be rigorously confirmed. The following data serves as the benchmark for a successful synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 913642-78-1 | [3][13] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][13] |

| Molecular Weight | 231.29 g/mol | [1][3][13] |

| Boiling Point | ~336 °C | [13] |

| Density | ~1.097 g/mL | [13] |

Table 2: Representative ¹H NMR Characterization Data

The ¹H NMR spectrum is the most definitive tool for structural confirmation. The presence of the Boc group introduces characteristic signals and can lead to conformational isomers (rotamers), which may cause some peaks to appear broadened or duplicated.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.00 - 3.80 | m | 3H | -OCH₂- and -OCH- in morpholine ring |

| ~3.70 - 3.55 | m | 3H | -CH₂OH and morpholine CH |

| ~3.45 | t | 1H | Morpholine CH |

| ~2.90 - 2.60 | m | 2H | Morpholine CH₂ |

| ~1.80 - 1.60 | m | 2H | -CH₂CH₂OH |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc group) |

Note: Spectral data is representative and may vary slightly based on the solvent and instrument used. Data is synthesized based on typical values for such structures and available spectral information.[14]

Data Interpretation for Validation:

-

¹H NMR: The key signal for validation is the large singlet at ~1.45 ppm, integrating to 9 protons, which unequivocally confirms the presence of the tert-butyl group from the Boc protecting agent. The other signals should correspond to the protons on the morpholine ring and the hydroxyethyl side chain.

-

Mass Spectrometry (MS): Analysis by ESI-MS should show a peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z ≈ 232.3 or the sodium adduct [M+Na]⁺ at m/z ≈ 254.3. This confirms the correct molecular weight.[13]

The combination of a completed reaction as monitored by TLC and analytical data (NMR, MS) that matches these reference values provides a robust, self-validating system for this protocol.

Section 5: Conclusion

The synthesis of N-Boc-2-(2-hydroxyethyl)morpholine via the N-protection of its parent amine is a reliable and efficient process. The methodology presented here, grounded in fundamental principles of organic chemistry, provides a clear and reproducible pathway for obtaining this valuable synthetic intermediate. By understanding the causality behind each procedural step and employing rigorous in-process controls and final product characterization, researchers can confidently produce high-purity material essential for applications in drug discovery and development.

References

- 2-Morpholin-2-yl-ethanol hydrochloride. (2024). ChemBK.

- N-Boc-2-(2-hydroxyethyl)morpholine(1257856-15-7) 1H NMR spectrum.ChemicalBook.

-

Williams, R. M., et al. (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses. [Link]

-

Cas 913642-78-1,N-Boc-2-(2-hydroxyethyl)morpholine. lookchem. [Link]

-

Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. (2023). ResearchGate. [Link]

-

Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. ACS Publications (The Journal of Organic Chemistry). [Link]

-

2-Morpholinoethanol. PubChem. [Link]

-

2-morpholin-4-yl-ethanol. Chemical Synthesis Database. [Link]

-

Morpholine synthesis. Organic Chemistry Portal. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

- Production of n-(substituted) morpholine.

-

Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

-

N-Boc-2-(2-hydroxyethyl)morpholine. LookChem. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

N-Boc-2-(2-hydroxyethyl)morpholine. Sunway Pharm Ltd. [Link]

-

Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

- Synthesis method of N-Boc piperazine.

-

N-(2-Hydroxyethyl)-morpholine N-oxide. PubChem. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

(R)-N-Boc-2-hydroxymethylmorpholine. PubChem. [Link]

-

tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. PubChem. [Link]

Sources

- 1. N-Boc-2-(2-hydroxyethyl)morpholine | 913642-78-1 [chemicalbook.com]

- 2. N-Boc-2-(2-hydroxyethyl)morpholine 95% | CAS: 913642-78-1 | AChemBlock [achemblock.com]

- 3. This compound | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. 132995-76-7|2-(Morpholin-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 7. Cas 913642-78-1,N-Boc-2-(2-hydroxyethyl)morpholine | lookchem [lookchem.com]

- 8. Morpholine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. N-Boc-2-(2-hydroxyethyl)morpholine, CasNo.913642-78-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 14. (S)-N-Boc-2-(2-hydroxyethyl)morpholine(1257856-15-7) 1H NMR spectrum [chemicalbook.com]

4-Boc-2-(2-hydroxyethyl)morpholine chemical structure

An In-Depth Technical Guide to 4-Boc-2-(2-hydroxyethyl)morpholine: A Privileged Scaffold for Modern Drug Discovery

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, commonly known as 4-Boc-2-(2-hydroxyethyl)morpholine. This molecule is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its structure uniquely combines the pharmacokinetically advantageous morpholine scaffold with two distinct and orthogonally reactive functional groups: a Boc-protected amine and a primary alcohol. We will delve into its structural components, physicochemical properties, a representative synthesis, and detailed characterization methods that ensure its identity and purity. Furthermore, this guide explores the molecule's chemical reactivity and provides field-proven protocols for its key transformations, highlighting its utility as a versatile intermediate for the synthesis of complex pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Molecular Structure and Physicochemical Properties

The structure of 4-Boc-2-(2-hydroxyethyl)morpholine is defined by a central morpholine ring. The nitrogen atom at the 4-position is protected by a tert-butoxycarbonyl (Boc) group, and a 2-hydroxyethyl substituent is present at the 2-position. This arrangement provides a chiral center at the C2 position of the morpholine ring.

Caption: 2D Chemical Structure of 4-Boc-2-(2-hydroxyethyl)morpholine.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 913642-78-1 | [1] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| Appearance | Colorless to yellow liquid/oil | N/A |

| Boiling Point | ~336 °C (Predicted) | N/A |

| Density | ~1.097 g/cm³ (Predicted) | N/A |

| Storage | 2-8 °C, under inert atmosphere | N/A |

The Role of Key Structural Motifs in Drug Discovery

The utility of 4-Boc-2-(2-hydroxyethyl)morpholine stems directly from the strategic combination of its two core components: the morpholine scaffold and the Boc protecting group.

The Morpholine Scaffold: A "Privileged" Structure

The morpholine ring is frequently described as a "privileged scaffold" in medicinal chemistry.[2][3] Its prevalence in approved drugs is not coincidental but is rooted in the advantageous physicochemical properties it imparts to a molecule.[4][5]

-

Improved Pharmacokinetics (PK): The morpholine moiety often enhances aqueous solubility and metabolic stability. The presence of the ether oxygen can form hydrogen bonds, while the tertiary amine (in its deprotected state) provides a basic handle that can be protonated at physiological pH, improving solubility and interactions with biological targets.[6]

-

Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), the morpholine ring provides a favorable balance of lipophilicity and hydrophilicity, often facilitating passage across the BBB.[2]

-

Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring acts as a rigid scaffold, holding appended substituents in well-defined three-dimensional orientations. This is critical for optimizing binding affinity to target proteins by correctly positioning pharmacophoric elements.[3]

The Boc Protecting Group: Enabling Synthetic Control

The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in modern organic synthesis.[7] Its function is to temporarily convert the nucleophilic and basic morpholine nitrogen into a non-reactive carbamate.[8]

-

Causality of Protection: By masking the amine, the Boc group allows for selective chemical transformations to be performed on other parts of the molecule, such as the primary alcohol of the hydroxyethyl side chain. Without it, the nitrogen would compete as a nucleophile in many reactions and would be protonated under acidic conditions, complicating subsequent steps.

-

Orthogonality and Stability: The Boc group is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[8] This makes it compatible with many synthetic operations. Its key feature is its lability under acidic conditions, allowing for its clean and selective removal without disturbing other acid-sensitive groups if conditions are chosen carefully.[9][10]

Synthesis and Characterization

A robust and reproducible synthesis is paramount. While numerous methods exist for creating substituted morpholines, a common and practical approach for preparing the title compound involves the N-protection of a commercially available precursor.

Representative Synthetic Protocol: N-Boc Protection

This protocol describes the protection of 2-(2-hydroxyethyl)morpholine. It is a self-validating system, where successful synthesis is confirmed by the spectroscopic methods detailed in Section 3.3.

Reaction: 2-(2-hydroxyethyl)morpholine + (Boc)₂O → 4-Boc-2-(2-hydroxyethyl)morpholine

Materials:

-

2-(2-hydroxyethyl)morpholine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, dissolve 2-(2-hydroxyethyl)morpholine (1.0 eq) in DCM.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM and add it dropwise to the reaction mixture. Causality Note: Slow addition is recommended to control the exotherm and gas evolution (CO₂).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar product spot. The reaction is typically complete within 2-4 hours.

-

Aqueous Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the amount of water in the organic layer).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to afford 4-Boc-2-(2-hydroxyethyl)morpholine as a clear oil. Confirm identity and purity via NMR spectroscopy.

Synthesis and Verification Workflow

Caption: General workflow for the synthesis and verification of the target compound.

Structural Elucidation (Self-Validation)

Unambiguous characterization is essential. The following data represent the expected spectroscopic signature of 4-Boc-2-(2-hydroxyethyl)morpholine.

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for confirming the structure.[11] The signals are complex due to the chair conformation and potential rotamers from the Boc group.

-

δ ~ 4.0-3.8 ppm (m, ~2H): Protons on the morpholine ring adjacent to the oxygen (C6-H) and potentially one of the C2-H protons, which are deshielded.

-

δ ~ 3.7-3.5 ppm (m, ~3H): Methylene protons of the hydroxyethyl group (-CH₂-OH) and the proton at the chiral center (C2-H).

-

δ ~ 2.9-2.6 ppm (m, ~2H): Protons on the morpholine ring adjacent to the nitrogen (C5-H), shifted downfield by the carbamate.

-

δ ~ 2.0-1.7 ppm (m, ~2H): Methylene protons of the hydroxyethyl group alpha to the ring (-CH₂-C2).

-

δ 1.45 ppm (s, 9H): The sharp, characteristic singlet for the nine equivalent protons of the tert-butyl group on the Boc protector.[11]

-

Broad singlet (variable ppm): The hydroxyl proton (-OH), which may exchange with water and appear over a wide range or not be visible.

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework.

-

δ ~ 155 ppm: The carbonyl carbon of the Boc group.

-

δ ~ 80 ppm: The quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~ 67-65 ppm: Carbons adjacent to the morpholine oxygen (C2 and C6).[12]

-

δ ~ 60 ppm: The carbon bearing the hydroxyl group (-CH₂-OH).

-

δ ~ 45-40 ppm: Carbons adjacent to the morpholine nitrogen (C3 and C5).[12]

-

δ ~ 35 ppm: The methylene carbon of the ethyl side chain (-CH₂-C2).

-

δ ~ 28.5 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).

Infrared (IR) Spectroscopy:

-

~3400 cm⁻¹ (broad): O-H stretch from the primary alcohol.

-

~2970, 2860 cm⁻¹: C-H stretching from the aliphatic groups.

-

~1690 cm⁻¹ (strong): C=O stretch from the Boc carbamate group.

-

~1170 cm⁻¹: C-O stretching from the ether and alcohol.

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z = 232.15

-

[M+Na]⁺: Expected at m/z = 254.13

-

A characteristic fragment corresponding to the loss of the Boc group (100 Da) or isobutylene (56 Da) under ionization is often observed.

Reactivity and Synthetic Utility

The synthetic value of 4-Boc-2-(2-hydroxyethyl)morpholine lies in the differential reactivity of its functional groups.

Reactivity Map

Caption: Key synthetic transformations of 4-Boc-2-(2-hydroxyethyl)morpholine.

Key Transformation Protocols

This protocol uses Dess-Martin periodinane (DMP), a mild oxidant suitable for converting primary alcohols to aldehydes with minimal over-oxidation.[13]

Materials:

-

4-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

Methodology:

-

Dissolve the starting alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

-

Add DMP (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by flash chromatography if necessary.

This protocol uses trifluoroacetic acid (TFA) for rapid and efficient removal of the Boc group.[9][14]

Materials:

-

4-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (10-20% v/v in DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Methodology:

-

Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add the TFA/DCM solution to the flask. Caution: Gas evolution.

-

Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS (typically complete in 30-60 minutes).

-

Upon completion, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with saturated NaHCO₃ solution until gas evolution ceases, followed by a brine wash.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product can also be isolated as its TFA or HCl salt by precipitating with an etherate solution.[9][14]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. The information below is a summary and should be supplemented with a full review of the Safety Data Sheet (SDS).

Table 2: GHS Hazard Information

| Hazard Class | Statement | Pictogram |

|---|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |

Source: GHS classifications for the parent compound, N-(2-Hydroxyethyl)morpholine, are often used as a proxy in the absence of specific data for the Boc-protected derivative.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (recommended 2-8 °C).

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

-

Conclusion

4-Boc-2-(2-hydroxyethyl)morpholine is a strategically designed building block that offers significant advantages for the synthesis of complex molecules in drug discovery. The integration of the pharmacologically beneficial morpholine ring with an orthogonally protected amine and a reactive primary alcohol provides chemists with a versatile platform for introducing this privileged scaffold. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is crucial for its effective application in the development of next-generation therapeutics.

References

-

Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews. [Link]

-

OUCI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Open University of Cyprus Institutional Repository. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

-

Quora. (2022). What is the protection of BOC in organic synthesis processes?. Quora. [Link]

-

Cole, L. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]

-

Royal Society of Chemistry. (n.d.). A microscale oxidation of alcohols. RSC Education. [Link]

-

ResearchGate. (2019). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives. ResearchGate. [Link]

-

Journal of Chemical Education. (2025). The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. ACS Publications. [Link]

-

YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry. YouTube. [Link]

-

Chemguide. (n.d.). Oxidation of alcohols. Chemguide. [Link]

-

ResearchGate. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. ResearchGate. [Link]

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

-

Compound Interest. (n.d.). A Guide to Oxidation Reactions of Alcohols. Compound Interest. [Link]

-

Forgacsová, A., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]

Sources

- 1. This compound | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. (S)-N-Boc-2-(2-hydroxyethyl)morpholine(1257856-15-7) 1H NMR [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. compoundchem.com [compoundchem.com]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility Profile of tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development trajectory, influencing everything from bioavailability and therapeutic efficacy to formulation strategies and process chemistry. This guide focuses on tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 913642-78-1), a heterocyclic compound featuring the morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated to enhance physicochemical properties such as aqueous solubility and blood-brain barrier permeability.[1][2][3] While specific solubility data for this exact molecule is not extensively published, this document serves as a foundational whitepaper for researchers. It provides the theoretical framework, detailed experimental protocols, and data interpretation strategies necessary to comprehensively characterize its solubility profile. By following the methodologies outlined herein, scientists in drug development can generate the robust and reliable data required for informed decision-making in preclinical and formulation studies.

Introduction: The Strategic Importance of the Morpholine Scaffold and Solubility

In modern drug discovery, the morpholine heterocycle is a cornerstone for chemical modification aimed at optimizing pharmacokinetic and pharmacodynamic (PK/PD) properties.[1][4] Its inclusion is a deliberate strategy to introduce a weakly basic nitrogen and a hydrogen-bond-accepting oxygen, which together can improve metabolic stability and, crucially, modulate solubility.[2][5] The compound this compound is a building block that embodies this principle, containing the N-Boc protected morpholine core and a hydroxyethyl side chain, features that suggest a nuanced solubility behavior.

Understanding the solubility of this molecule is not merely an academic exercise; it is a critical early step in assessing its viability as a drug candidate or intermediate.[6] Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic potential, while its solubility in various organic solvents dictates the feasibility of purification, formulation, and scale-up.[7] This guide provides the necessary tools to de-risk development by establishing a clear and comprehensive solubility profile.

Physicochemical Characterization and Predicted Behavior

Before embarking on experimental determination, a review of the compound's known physicochemical properties provides essential context and allows for the formation of a testable hypothesis regarding its solubility.

| Property | Value | Source |

| IUPAC Name | This compound | [8] |

| CAS Number | 913642-78-1 | [8] |

| Molecular Formula | C₁₁H₂₁NO₄ | [8] |

| Molecular Weight | 231.29 g/mol | [8] |

| XLogP3 (Computed) | 0.5 | [8] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | [8] |

| Hydrogen Bond Acceptors | 4 (from the two ring oxygens, ester oxygen, and hydroxyl oxygen) | [8] |

Interpretation for Experimental Design:

-

The positive but low XLogP3 value of 0.5 suggests a compound with a balanced hydrophilic-lipophilic character. It is not overtly greasy but has some non-polar nature, predicting potential solubility in both polar and some non-polar organic solvents.

-

The presence of a hydrogen bond donor (-OH) and multiple acceptors makes the molecule a prime candidate for interaction with protic solvents like water, ethanol, and methanol. This strongly suggests that aqueous solubility, while perhaps not high, should be measurable. The morpholine ring itself is known to enhance aqueous solubility.[1]

Theoretical Foundations: Thermodynamic vs. Kinetic Solubility

In pharmaceutical sciences, solubility is not a single value but is typically defined in two distinct contexts: thermodynamic and kinetic.[9] Understanding the difference is crucial for applying the data correctly.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of the solid compound.[10] It is the gold-standard measurement for formulation and biopharmaceutical classification. The most reliable method to determine this is the shake-flask method.[7]

-

Kinetic Solubility: This is a measure of how readily a compound, typically dissolved in a high-concentration DMSO stock, precipitates when diluted into an aqueous buffer.[11] The result is the concentration at which precipitation is first observed. This high-throughput method is invaluable in early drug discovery for ranking compounds but can often overestimate the true thermodynamic solubility because it starts from a supersaturated state.[9]

Caption: Conceptual difference between thermodynamic and kinetic solubility.

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, providing robust and reproducible data for this compound.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility and is considered the industry standard.[7][10]

Objective: To determine the maximum stable concentration of the compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol, Acetonitrile, Dichloromethane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

HPLC-UV system for quantification

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium with the solid phase has been reached.[10]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is critical to ensure the system reaches true thermodynamic equilibrium.[7]

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid. This step is a crucial phase separation to isolate the saturated supernatant.[9]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Filtration removes any remaining microscopic particulates that could falsely elevate the measured concentration.

-

Quantification: Prepare a standard calibration curve of the compound in the chosen solvent. Analyze the filtered supernatant using a validated HPLC-UV method to determine its concentration. The resulting concentration is the thermodynamic solubility.

Protocol: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage assessment using minimal compound.[6]

Objective: To determine the concentration at which the compound precipitates from a supersaturated aqueous solution.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate

-

Automated liquid handler or multichannel pipette

-

Plate-reading nephelometer or turbidimeter

Methodology:

-

Plate Preparation: Dispense PBS into the wells of a 96-well plate.

-

Serial Dilution: Add a small volume of the 10 mM DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 2 µL into 198 µL of buffer for a 100 µM final concentration with 1% DMSO).

-

Causality: The rapid addition of the DMSO stock into the aqueous buffer creates a transiently supersaturated solution. If the concentration exceeds the kinetic solubility limit, the compound will rapidly precipitate out of solution, causing turbidity.

-

Measurement: Immediately place the plate into a nephelometer and measure the light scattering (or a turbidimeter to measure absorbance) at 90 degrees.[6] The amount of scattered light is directly proportional to the amount of precipitated material.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or light scattering is observed compared to a buffer-only control.

Caption: Experimental workflow for determining solubility.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.

Table for Recording Experimental Solubility Data:

| Solvent System | Temperature (°C) | Method | Solubility | Units |

| PBS (pH 7.4) | 25 | Thermodynamic | [Experimental Value] | mg/mL |

| PBS (pH 7.4) | 37 | Thermodynamic | [Experimental Value] | mg/mL |

| Water, Deionized | 25 | Thermodynamic | [Experimental Value] | mg/mL |

| Ethanol | 25 | Thermodynamic | [Experimental Value] | mg/mL |

| Acetonitrile | 25 | Thermodynamic | [Experimental Value] | mg/mL |

| PBS (pH 7.4) | 25 | Kinetic | [Experimental Value] | µM |

Implications for Drug Development:

-

Aqueous Solubility (PBS, pH 7.4): This is the most critical parameter for predicting oral bioavailability. A low value (<10 µg/mL) might classify the compound as poorly soluble, necessitating formulation strategies like salt formation, co-solvents, or amorphous solid dispersions to improve absorption.

-

Solubility in Organic Solvents: Data in solvents like ethanol or acetonitrile is vital for developing purification methods (e.g., crystallization) and for creating liquid formulations for preclinical toxicology studies.

-

Temperature Dependence: Comparing solubility at 25°C versus 37°C provides insight into the dissolution process (endothermic or exothermic) and is relevant for predicting behavior under physiological conditions.

Conclusion